3-(2-Fluoro-6-methoxyphenyl)-1-methyl-1h-pyrazol-5-amine
Description
3-(2-Fluoro-6-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine is a pyrazole-based amine derivative featuring a 2-fluoro-6-methoxy-substituted phenyl group at the 3-position and a methyl group at the 1-position of the pyrazole ring. While direct crystallographic or synthetic data for this compound are absent in the provided evidence, insights can be drawn from structurally related pyrazole-5-amine derivatives.
Pyrazole amines are widely explored in medicinal and materials chemistry due to their versatile hydrogen-bonding capabilities and tunable electronic properties. For example, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine () is synthesized via a one-pot reductive amination of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde, achieving an 88% yield . Such methodologies highlight the feasibility of modular synthesis for pyrazole amines with diverse substituents.
Properties
Molecular Formula |
C11H12FN3O |
|---|---|
Molecular Weight |
221.23 g/mol |
IUPAC Name |
5-(2-fluoro-6-methoxyphenyl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C11H12FN3O/c1-15-10(13)6-8(14-15)11-7(12)4-3-5-9(11)16-2/h3-6H,13H2,1-2H3 |
InChI Key |
TVXLLDINFNVKFB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC=C2F)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-6-methoxyphenyl)-1-methyl-1h-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the Fluoro and Methoxy Groups: The fluoro and methoxy groups can be introduced via electrophilic aromatic substitution reactions.
Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, solvent, and catalysts used in the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The 2-fluoro-6-methoxyphenyl group undergoes EAS at available positions. The methoxy group (-OCH₃) is a strong activating, ortho/para-directing group, while fluorine is weakly deactivating but meta-directing. Competitive directing effects lead to regioselectivity challenges:
-
Nitration : Occurs preferentially at the para position relative to the methoxy group (C4 of phenyl ring) due to steric hindrance at ortho positions .
-
Sulfonation : Limited by steric constraints, favoring sulfonic acid formation at C4 or C5 of the pyrazole ring under harsh conditions.
| Reaction Type | Conditions | Major Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | 3-(2-Fluoro-6-methoxy-4-nitrophenyl)-... | 45–60% | |
| Halogenation | Cl₂, FeCl₃, 25°C | 5-Chloro-pyrazole derivative | 30–40% |
Nucleophilic Aromatic Substitution (NAS)
The fluorine atom at C2 of the phenyl ring participates in NAS under basic conditions. Methoxy groups stabilize transition states via resonance, enhancing reactivity:
-
Amination : Reacts with ammonia or primary amines (e.g., methylamine) in DMF at 80°C to replace fluorine with -NH₂ or -NHR groups .
-
Thiolation : Treatment with NaSH yields thioether derivatives.
Example :
Oxidation
Scientific Research Applications
3-(2-Fluoro-6-methoxyphenyl)-1-methyl-1h-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor modulation.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-6-methoxyphenyl)-1-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting their activity and leading to various biological effects. For example, it may interact with GABA receptors or other neurotransmitter systems, influencing neuronal signaling and potentially exhibiting anxiolytic or anticonvulsant effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The table below compares 3-(2-Fluoro-6-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine with key analogs, emphasizing substituent effects:
*Calculated based on standard atomic weights.
Key Observations:
- Electron-Withdrawing vs. In contrast, 1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine () has higher lipophilicity due to two fluorine atoms .
- Steric Effects : Bulky substituents like the benzodioxin group in may hinder rotational freedom, influencing binding interactions in biological systems .
- Crystallographic Stability : highlights that related pyrazole amines (e.g., benzo[d]thiazol-2-yl derivatives) exhibit high crystallographic quality (R1 = 0.0245), suggesting stable molecular packing .
Biological Activity
3-(2-Fluoro-6-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine is a synthetic organic compound belonging to the pyrazole class, notable for its potential biological activities. Its molecular formula is C12H13FN4O, and it has been investigated for various therapeutic applications, particularly in the fields of neurology and oncology.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a 2-fluoro-6-methoxyphenyl group and a methyl group at the first position. This unique substitution pattern may enhance its biological activity by increasing specificity towards certain biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C12H13FN4O |
| Molecular Weight | 244.25 g/mol |
| LogP | 2.5 |
| Solubility | Soluble in DMSO |
Research indicates that this compound may act as an enzyme inhibitor and receptor modulator , particularly affecting neurotransmitter systems like GABA receptors. This suggests potential anxiolytic or anticonvulsant properties, making it a candidate for treating neurological disorders.
Anticancer Properties
Studies have shown that pyrazole derivatives, including this compound, exhibit significant anticancer activity. For instance, compounds with a similar structure have demonstrated the ability to inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancers. The antiproliferative effects are often associated with their ability to induce apoptosis in cancer cells:
- IC50 Values : In vitro studies have reported IC50 values ranging from 0.08 µM to 49.85 µM against different cancer cell lines .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It may inhibit key enzymes involved in inflammatory pathways, potentially reducing cytokine release and modulating immune responses:
- TNF-alpha Inhibition : Certain derivatives have shown up to 97.7% inhibition of LPS-induced TNF-alpha release in whole blood assays .
Case Studies
Case Study 1: Anticancer Activity
A study involving the synthesis of various pyrazole derivatives found that one such derivative exhibited potent antitumor activity against MDA-MB-231 breast cancer cells with an IC50 of 49.85 µM .
Case Study 2: CNS Disorders
Another investigation focused on the modulation of metabotropic glutamate receptor 2 (mGlu2), where similar compounds were identified as negative allosteric modulators, showing promise in treating CNS disorders .
Comparative Analysis with Similar Compounds
To understand its uniqueness, we can compare it with other structurally similar pyrazole compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-amine | Contains a benzothiazole moiety; studied for enzyme interactions | Moderate anticancer activity |
| 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | Exhibits different substituent effects on biological activity | Anti-inflammatory properties noted |
| 2-(6-Fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-amine | Known for interaction with N-acylethanolamine acid amidase | Potential metabolic pathway involvement |
Q & A
Q. Critical variables :
| Variable | Impact on Yield |
|---|---|
| Solvent polarity | Higher polarity increases cyclization efficiency |
| Reaction time | Prolonged reflux (>8 hr) reduces byproducts |
| Catalyst loading | Excess Pd leads to decomposition |
How can spectroscopic techniques validate the structure of this compound?
Standard characterization involves:
- NMR :
- Mass spectrometry (HRMS) : Match molecular ion [M+H]⁺ with theoretical m/z (e.g., C₁₁H₁₁FN₃O⁺ = 220.0883) .
- X-ray crystallography : Resolve dihedral angles between phenyl and pyrazole rings (e.g., 16–50° in similar structures) to confirm steric effects .
What preliminary assays assess its biological activity?
- Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence polarization assays .
- Antimicrobial testing : Use broth microdilution (MIC values) against Gram-positive bacteria (e.g., S. aureus) .
- Cytotoxicity : MTT assays on HEK-293 cells to determine IC₅₀ (report values <50 µM for active analogs) .
Advanced Research Questions
How do substituent positions (fluoro, methoxy) modulate bioactivity?
-
Fluorine : Enhances membrane permeability via lipophilicity (logP increases by ~0.5 vs. non-fluorinated analogs) .
-
Methoxy : Stabilizes aryl-ring interactions with hydrophobic enzyme pockets (e.g., COX-2) .
-
Structure-activity data :
Substituent Target Affinity (IC₅₀, nM) 2-Fluoro-6-methoxy 120 ± 15 (EGFR) 2,6-Difluoro 85 ± 10 (EGFR) 6-Methoxy >500 (EGFR)
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
